

IHVR-19029: A Host-Targeted Antiviral for Hemorrhagic Fever Viruses

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Compound of Interest

Compound Name: IHVR-19029

Cat. No.: B8117487

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

IHVR-19029 is a potent, small-molecule iminosugar that acts as a competitive inhibitor of the host endoplasmic reticulum (ER) α -glucosidases I and II. By targeting these essential host enzymes, **IHVR-19029** disrupts the proper folding and maturation of viral envelope glycoproteins for a broad range of enveloped viruses, including several that cause hemorrhagic fevers. This mechanism of action, which targets a host function rather than a viral enzyme, presents a high barrier to the development of viral resistance. Preclinical studies have demonstrated the in vitro and in vivo efficacy of **IHVR-19029** against viruses from the Flaviviridae, Filoviridae, Arenaviridae, and Bunyaviridae families. While the parent compound exhibits challenges related to oral bioavailability, research into prodrug formulations and combination therapies is underway to enhance its therapeutic potential. This document provides a comprehensive technical overview of **IHVR-19029**, including its mechanism of action, antiviral activity, pharmacokinetic profile, and detailed experimental protocols.

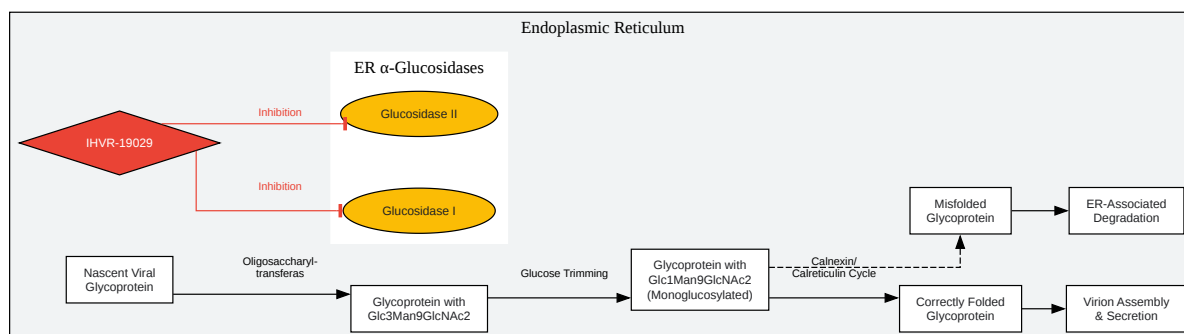
Mechanism of Action: Targeting Host Glycoprotein Processing

IHVR-19029 is a derivative of deoxynojirimycin (DNJ), an iminosugar that mimics the structure of D-glucose.^[1] This structural similarity allows it to competitively inhibit the host's ER α -glucosidases I and II.^{[1][2]} These enzymes are critical for the initial steps in the N-linked

glycosylation pathway, a post-translational modification essential for the proper folding of many viral envelope glycoproteins.[3][4]

The process begins in the endoplasmic reticulum where a large oligosaccharide precursor (Glc3Man9GlcNAc2) is attached to nascent viral glycoproteins.[3] ER α -glucosidase I and II sequentially cleave the three terminal glucose residues.[3][5] This trimming is a crucial quality control step, allowing the glycoprotein to interact with chaperones like calnexin and calreticulin for correct folding.[3]

By inhibiting these glucosidases, **IHVR-19029** leads to the accumulation of misfolded glycoproteins with unprocessed N-glycans.[1][4] These improperly folded proteins are often retained in the ER and targeted for degradation.[4] Consequently, the assembly and secretion of infectious virions are significantly reduced.[4][6]



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Figure 1: Mechanism of action of **IHVR-19029** in the ER.

In Vitro Antiviral Activity

IHVR-19029 has demonstrated broad-spectrum antiviral activity against a variety of hemorrhagic fever viruses in cell-based assays.

Table 1: In Vitro Efficacy of IHVR-19029

Virus Family	Virus	Cell Line	Assay Type	EC50 (μM)	IC50 (μM)	Reference
Flaviviridae	Dengue virus (DENV)	HEK293	Virus Yield Reduction	1.25	[2]	
Yellow fever virus (YFV)		HEK293	IFN-β Luciferase Reporter	~5-10	[5]	
Zika virus (ZIKV)		HEK293	Virus Yield Reduction	~10-20	[5]	
Filoviridae	Ebola virus (EBOV)	HEK293	Pseudotyped Lentiviral Particles	[5]		
Arenaviridae	Tacaribe virus (TCRV)	0.74	[2]			
Bunyaviridae	Rift Valley fever virus (RVFV)	[2]				
Pestivirus	Bovine viral diarrhea virus (BVDV)	MDBK	E2 Glycoprotein Processing	0.25	[1][2]	
Enzyme Inhibition	ER α-glucosidase	0.48	[2]			

In Vivo Efficacy

The antiviral activity of **IHVR-19029** has been confirmed in mouse models of lethal hemorrhagic fever virus infections.

Table 2: In Vivo Efficacy of IHVR-19029 in Mouse Models

Virus	Mouse Model	Treatment Regimen	Survival Rate (%)	Reference
Ebola virus (EBOV)	25-75 mg/kg, IP, twice daily for 10 days	Significant protection	[2][6]	
Marburg virus (MARV)	25-75 mg/kg, IP, twice daily for 10 days	Significant protection	[2][6]	

Pharmacokinetics and Prodrug Development

While effective when administered via injection, **IHVR-19029** exhibits low oral bioavailability.[1][7] This is partly due to poor absorption and off-target inhibition of carbohydrate-metabolizing glucosidases in the gastrointestinal tract, which can lead to dose-limiting side effects like osmotic diarrhea.[1]

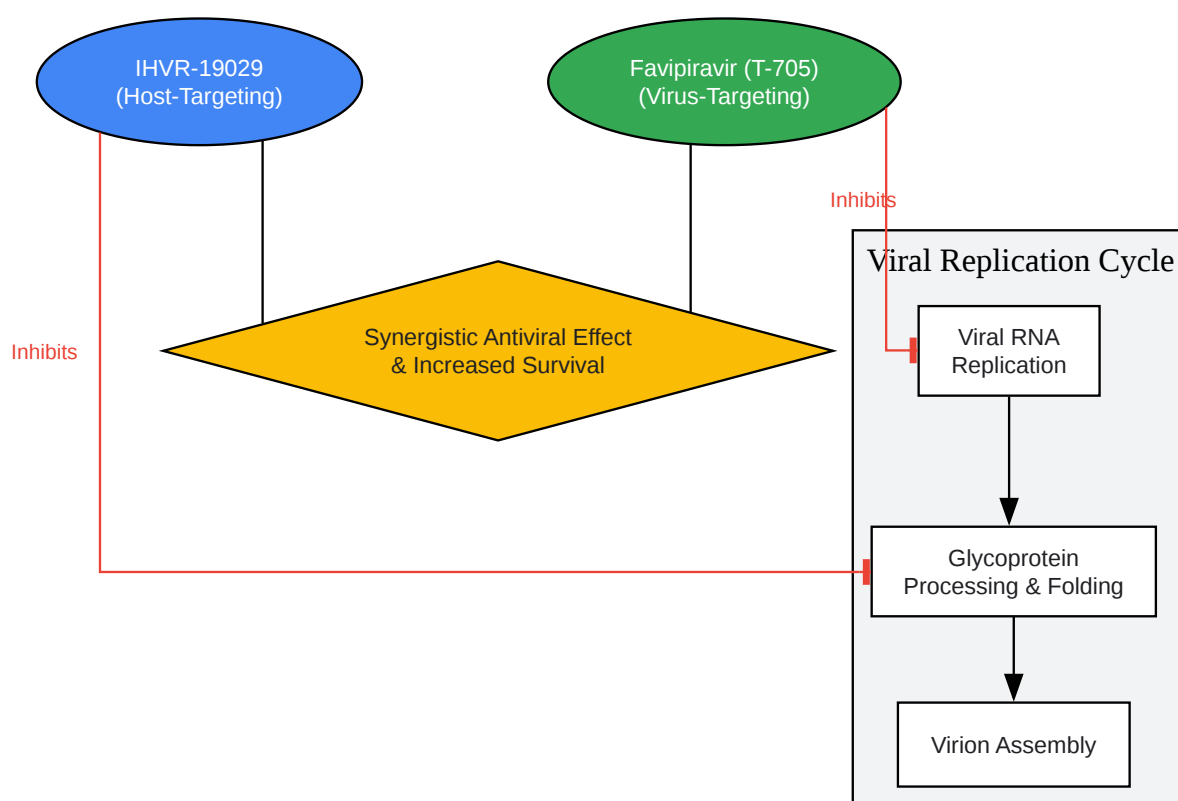
To address these limitations, ester prodrugs of **IHVR-19029** have been developed.[1][7] These prodrugs are designed to be stable in the gastrointestinal tract and are converted to the active parent compound, **IHVR-19029**, after absorption.[1] A tetrabutyrate prodrug, in particular, demonstrated significantly improved overall exposure of **IHVR-19029** in mice following both oral and intravenous administration.[1][7]

Table 3: Pharmacokinetic Parameters of IHVR-19029 in Mice (Intravenous Administration)

Dose (mg/kg)	C0 (µg/mL)	T1/2 (hours)	AUC (µg*h/mL)	CL (L/h/kg)	Vd (L/kg)	Reference
5	1.79	1.2	1383	3.49	3.0	[2]

Combination Therapy

To enhance the antiviral potency of **IHVR-19029**, studies have explored its use in combination with other broad-spectrum antiviral agents. A synergistic effect was observed when **IHVR-19029** was combined with favipiravir (T-705), a viral RNA polymerase inhibitor.[5][8] This combination synergistically inhibited the replication of Yellow fever and Ebola viruses in cell culture.[5][8] Furthermore, in a mouse model of Ebola virus infection, the combination of sub-optimal doses of both drugs significantly increased the survival rate of infected animals.[5][8]



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Figure 2: Logic of combination therapy with **IHVR-19029**.

Experimental Protocols

In Vitro Antiviral Assays

a) IFN- β Promoter Driven Luciferase Reporter Assay (for Yellow Fever Virus)[5]

- Seed 293TLR3/IFN β Luc cells in a 96-well plate.
- Infect cells with Yellow Fever Virus (YFV) at a multiplicity of infection (MOI) of 0.1.
- Treat the infected cells with various concentrations of **IHVR-19029**.
- Incubate for 48 hours.
- Measure firefly luciferase activity using a commercial kit (e.g., Steady-Glo from Promega).
- Quantify luminescence using a luminometer.

b) BVDV E2 Glycoprotein Processing Assay (Cell-based surrogate assay)[1]

- Infect Madin-Darby Bovine Kidney (MDBK) cells with Bovine Viral Diarrhea Virus (BVDV).
- Treat cells with **IHVR-19029** or its prodrugs.
- Lyse the cells and separate proteins by SDS-PAGE.
- Perform an immunoblot analysis using an antibody specific for the BVDV E2 envelope glycoprotein.
- Inhibition of ER glucosidases will result in a mobility shift of the E2 protein due to unprocessed N-glycans.

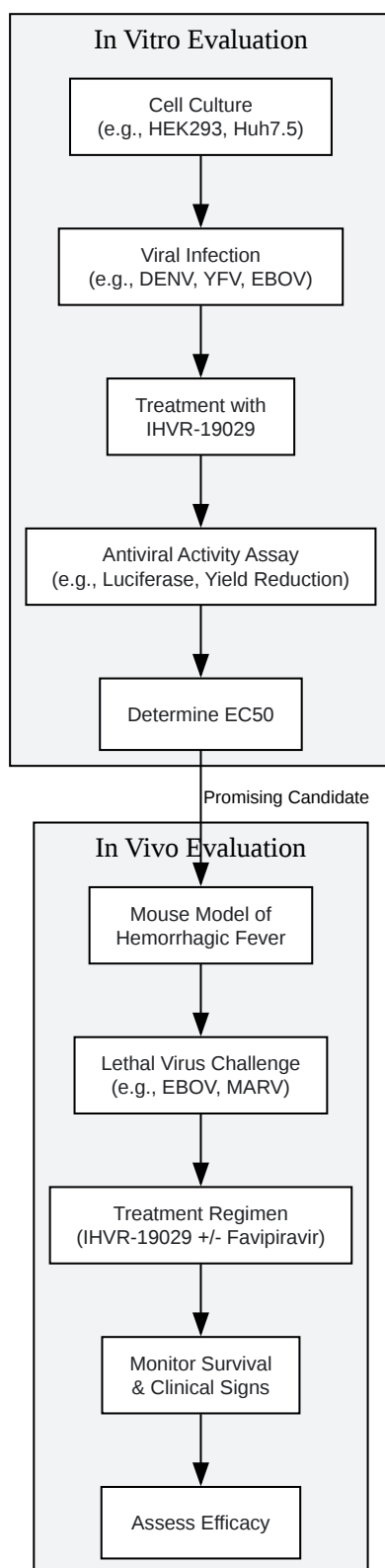
c) CRISPR/Cas9 Knockout Cell Line Generation[5]

- Transduce Huh7.5 cells with a Cas9 expressing plasmid (e.g., hEF1a-Blast-Cas9).
- Two days post-transduction, re-seed cells at a low density.
- Select single-cell clones and expand them.
- Screen the clones for the knockout of the target genes (MOGS for ER α -glucosidase I or GANAB for the alpha subunit of ER α -glucosidase II) by genomic DNA sequencing and immunoblotting.

In Vivo Efficacy Studies

a) Mouse Model of Ebola Virus Infection^[5]

- Use an appropriate mouse strain susceptible to the specific Ebola virus strain.
- Infect mice with a lethal dose of Ebola virus.
- Administer **IHVR-19029** via intraperitoneal (IP) injection, typically twice daily for a specified duration (e.g., 10 days).
- For combination studies, administer a sub-optimal dose of **IHVR-19029** in conjunction with a sub-optimal dose of favipiravir.
- Monitor the animals for clinical signs of disease and survival over a period of time (e.g., 21-28 days).
- Compare the survival rates between the treated and vehicle control groups.



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Figure 3: General experimental workflow for **IHVR-19029** evaluation.

Conclusion and Future Directions

IHVR-19029 is a promising broad-spectrum antiviral candidate for the treatment of hemorrhagic fevers. Its host-targeting mechanism of action is a significant advantage in the face of rapidly evolving viruses. While the parent compound's pharmacokinetic profile presents a hurdle for oral administration, the development of ester prodrugs offers a viable path to overcoming this limitation. Furthermore, the synergistic effects observed with combination therapies, such as with favipiravir, highlight a powerful strategy to enhance antiviral efficacy and potentially reduce the required therapeutic dose, thereby minimizing potential side effects. Future research should continue to focus on the clinical development of optimized prodrug formulations and the exploration of other synergistic combination therapies to fully realize the therapeutic potential of **IHVR-19029** against these deadly viral diseases.

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